molecular formula C12H13N3O2S2 B5797575 N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(phenylthio)acetamide

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(phenylthio)acetamide

Cat. No. B5797575
M. Wt: 295.4 g/mol
InChI Key: PCSNMNWDBCSFOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(phenylthio)acetamide, also known as MTAPA, is a chemical compound that has received attention in scientific research due to its potential applications in the field of medicine. MTAPA is a thiadiazole derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(phenylthio)acetamide is not fully understood, but it has been suggested to involve the inhibition of cyclooxygenase-2 (COX-2) and the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. COX-2 is an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. Nrf2 is a transcription factor that regulates the expression of genes involved in antioxidant defense and detoxification.
Biochemical and Physiological Effects:
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(phenylthio)acetamide has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been found to inhibit the growth of various cancer cells in vitro and in vivo. N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(phenylthio)acetamide has been shown to increase the activity of antioxidant enzymes and reduce oxidative stress in animal models. Additionally, N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(phenylthio)acetamide has been found to improve the function of the cardiovascular system and protect against ischemia-reperfusion injury in animal models.

Advantages and Limitations for Lab Experiments

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(phenylthio)acetamide has several advantages for lab experiments, including its low toxicity, high solubility in water, and stability at room temperature. However, N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(phenylthio)acetamide has limitations, including its low yield and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for research on N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(phenylthio)acetamide, including the optimization of its synthesis method to improve yield and reduce costs, the investigation of its safety and efficacy in humans, and the exploration of its potential applications in the treatment of various diseases. Additionally, further studies are needed to elucidate the mechanism of action of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(phenylthio)acetamide and its potential interactions with other drugs.

Synthesis Methods

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(phenylthio)acetamide can be synthesized through various methods, including the reaction of 2-phenylthioacetic acid with thiosemicarbazide and subsequent reaction with formaldehyde. Another method involves the reaction of 2-phenylthioacetic acid with thiosemicarbazide and subsequent reaction with chloroacetyl chloride. The yield of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(phenylthio)acetamide through these methods has been reported to be between 40-50%.

Scientific Research Applications

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(phenylthio)acetamide has been studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(phenylthio)acetamide has also been studied for its potential use as an anti-cancer agent, as it has been found to inhibit the growth of various cancer cells in vitro and in vivo.

properties

IUPAC Name

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S2/c1-17-7-11-14-15-12(19-11)13-10(16)8-18-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCSNMNWDBCSFOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NN=C(S1)NC(=O)CSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.